chemical properties of 1-aminocyclopropane-1-carboxamide
chemical properties of 1-aminocyclopropane-1-carboxamide
An In-Depth Technical Guide to the Chemical Properties of 1-Aminocyclopropane-1-carboxamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-aminocyclopropane-1-carboxamide. As a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene and a modulator of mammalian NMDA receptors, this molecule holds significant interest for researchers in agrochemistry, pharmacology, and medicinal chemistry.[1][2] This document details the compound's physicochemical properties, provides a robust synthetic protocol, explores its spectroscopic signature and chemical reactivity, and discusses its relevant biological context. The information is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its application in experimental settings.
Chemical Identity and Physicochemical Properties
1-Aminocyclopropane-1-carboxamide is a non-proteinogenic α-amino acid derivative characterized by a strained three-membered cyclopropane ring, which imparts unique conformational rigidity and chemical properties.[1] Unlike its parent carboxylic acid, the Cα position is bonded to a carboxamide group.
Chemical Structure:
Caption: Molecular structure of 1-aminocyclopropane-1-carboxamide.
The table below summarizes key identifiers and physicochemical properties for 1-aminocyclopropane-1-carboxamide.
| Property | Value | Source |
| IUPAC Name | 1-aminocyclopropane-1-carboxamide | PubChem[3] |
| Molecular Formula | C₄H₈N₂O | PubChem[3] |
| Molecular Weight | 100.12 g/mol | PubChem[3] |
| CAS Number | 137360-55-5 | PubChem[3] |
| SMILES | C1CC1(C(=O)N)N | PubChem[3] |
| Computed LogP | -1.4 | PubChem[3] |
| Hydrogen Bond Donors | 2 (Amine and Amide) | PubChem[3] |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | PubChem[3] |
| Form | Crystalline solid (predicted) | Inferred from parent |
Synthesis of 1-Aminocyclopropane-1-carboxamide
While numerous synthetic routes exist for the parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC)[4][5][6][7], the most direct and reliable pathway to the amide derivative is via the activation of the carboxylic acid functional group of ACC, followed by amidation. This common transformation is efficient and leverages the readily available ACC starting material.
The workflow below outlines a standard laboratory-scale synthesis using a carbodiimide coupling agent, which facilitates the formation of an amide bond under mild conditions.
Caption: Synthetic workflow for 1-aminocyclopropane-1-carboxamide from ACC.
Experimental Protocol: Synthesis via Amide Coupling
This protocol describes the synthesis starting from N-Boc protected ACC.
Step 1: N-Boc Protection of 1-Aminocyclopropane-1-carboxylic Acid
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Dissolve 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M sodium hydroxide solution.
-
Cool the mixture to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-ACC.
Causality: The Boc group protects the primary amine, preventing it from reacting as a nucleophile in the subsequent amide coupling step. The basic condition (NaOH) is necessary to deprotonate the carboxylic acid and facilitate the reaction with Boc anhydride.
Step 2: Amidation
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Dissolve Boc-ACC (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and ammonium chloride (NH₄Cl, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Add N,N'-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.
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Cool the solution to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Causality: EDC is a zero-length crosslinker that activates the carboxyl group of Boc-ACC. HOBt is added to form an active ester intermediate, which suppresses side reactions and minimizes potential racemization. DIPEA acts as an organic base to neutralize the HCl salt of EDC and to deprotonate ammonium chloride, releasing ammonia in situ as the nucleophile.
Step 3: Deprotection
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Dissolve the crude Boc-protected amide from the previous step in dichloromethane (DCM).
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Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v in DCM).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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Purify the resulting crude product, 1-aminocyclopropane-1-carboxamide, by recrystallization or preparative HPLC.
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, regenerating the free primary amine to yield the final product.
Spectroscopic and Analytical Characterization
The structural identity and purity of 1-aminocyclopropane-1-carboxamide are confirmed using standard analytical techniques. The data presented below are based on public database information and predicted values from its known structure.[3]
| Technique | Method | Expected Features | Source / Rationale |
| Mass Spectrometry | GC-MS | Molecular Ion (M⁺): m/z = 100.06 | PubChem[3] |
| Infrared (IR) Spectroscopy | Vapor Phase | ~3400-3200 cm⁻¹ (N-H stretch, amine & amide); ~1680 cm⁻¹ (C=O stretch, amide I); ~1600 cm⁻¹ (N-H bend, amine) | PubChem[3] |
| ¹H NMR | (D₂O, 400 MHz) | δ 1.2-1.6 ppm (m, 4H, cyclopropane -CH₂-CH₂-) | Predicted based on structure |
| ¹³C NMR | (D₂O, 100 MHz) | δ ~175 ppm (amide C=O); δ ~40 ppm (quaternary Cα); δ ~15 ppm (cyclopropane -CH₂-) | Predicted based on structure |
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Mass Spectrometry confirms the molecular weight of the compound.
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IR Spectroscopy provides evidence for the key functional groups: the N-H bonds of the primary amine and amide, and the carbonyl group of the amide.
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NMR Spectroscopy confirms the carbon-hydrogen framework. The highly symmetric nature of the cyclopropane ring results in a complex multiplet for the four methylene protons in the ¹H NMR spectrum. The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the amide carbonyl, the quaternary alpha-carbon, and the equivalent methylene carbons of the cyclopropane ring.
Chemical Reactivity and Stability
The reactivity of 1-aminocyclopropane-1-carboxamide is governed by its three key structural features:
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Primary Amine (-NH₂) : This group is nucleophilic and basic. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, and salt formation with acids. This is the site that requires protection during synthesis of the amide from the parent acid.
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Primary Amide (-CONH₂) : The amide functional group is relatively stable but can be hydrolyzed to the parent carboxylic acid under strong acidic or basic conditions with heating.
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Cyclopropane Ring : The three-membered ring is highly strained. While stable under normal conditions, it can undergo ring-opening reactions under harsh conditions, such as catalytic hydrogenation at high pressure and temperature or with certain strong electrophiles.
For laboratory use, the compound should be stored in a cool, dry place, protected from moisture and strong acids.
Biological and Pharmacological Context
The scientific interest in 1-aminocyclopropane-1-carboxamide stems directly from the well-established biological roles of its parent acid, ACC.
Precursor to Ethylene in Plants
In plant biology, ACC is the immediate precursor to ethylene, a critical hormone that regulates a vast array of processes including fruit ripening, senescence, and stress responses.[1][2][8][9] ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS) and is then converted to ethylene by ACC oxidase (ACO).[2][9]
Caption: The ethylene biosynthetic pathway and the position of the carboxamide derivative.
Researchers may use the carboxamide derivative to study this pathway. It could act as a potential substrate, inhibitor, or a more stable analog to probe the active sites of the ACS or ACO enzymes. Its altered polarity and hydrogen bonding capability compared to the parent acid could influence its uptake and transport within plant tissues.
Modulation of Mammalian NMDA Receptors
Beyond plant biology, ACC is recognized as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system.[10] The NMDA receptor is a crucial ion channel involved in synaptic plasticity, learning, and memory.
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At low glutamate concentrations, ACC can act as an agonist, promoting receptor activation.[10]
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At high glutamate concentrations, it can act as a competitive antagonist.[10]
The carboxamide derivative is a valuable tool for structure-activity relationship (SAR) studies. By replacing the carboxylate with an isosteric but electronically neutral amide group, researchers can investigate the importance of the negative charge of the parent acid for binding and activity at the NMDA receptor. This could inform the design of novel neuroprotective agents or cognitive enhancers.[10]
Conclusion
1-Aminocyclopropane-1-carboxamide is a synthetically accessible and chemically distinct derivative of the biologically significant molecule, ACC. Its unique combination of a strained cyclopropane ring, a primary amine, and a primary amide makes it a valuable chemical probe. This guide provides the essential chemical information—including a detailed synthetic protocol, spectroscopic data, and reactivity profile—to empower researchers in drug development and plant science to effectively utilize this compound in their investigations into ethylene biosynthesis and NMDA receptor modulation.
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